molecular formula C17H19ClN4O2 B2996226 2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide CAS No. 1797082-03-1

2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Cat. No.: B2996226
CAS No.: 1797082-03-1
M. Wt: 346.82
InChI Key: NOFWJJGULRQVEX-UHFFFAOYSA-N
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Description

2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic small molecule of interest in oncology research, particularly in the investigation of protein-protein interaction (PPI) inhibitors. Its molecular structure, featuring a benzamide group linked to a morpholine-substituted pyrimidine, is characteristic of compounds that target chaperone systems critical for cancer cell survival. This compound is provided for research purposes to study its potential as an inhibitor of the Hsp90-Cdc37 interaction . The chaperone protein Hsp90 (Heat Shock Protein 90) assists in the folding, stability, and maturation of numerous client proteins, many of which are well-characterized oncoproteins and protein kinases, such as Akt, Cdk4, and c-Raf . The formation of a complex between Hsp90 and its co-chaperone Cdc37 is a crucial step specifically for the maturation of these kinase clients . Disrupting the Hsp90-Cdc37 PPI offers a targeted strategy to deplete multiple oncogenic drivers simultaneously, potentially leading to cancer cell death through the degradation of these client proteins . Research into structurally similar compounds has shown that small-molecule inhibitors of this PPI can demonstrate anticancer activity against various cell lines, including breast cancer (MCF-7), Ewing sarcoma (SK-N-MC), and leukemia (THP-1) . Furthermore, such inhibitors can induce apoptosis and reduce levels of Hsp90 client proteins without triggering a heat shock response, a mechanism distinct from classical ATP-competitive Hsp90 inhibitors . This compound is intended for in vitro research use only to further explore these mechanisms. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-10-13(21-17(20-12)22-6-8-24-9-7-22)11-19-16(23)14-4-2-3-5-15(14)18/h2-5,10H,6-9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFWJJGULRQVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidinylmethyl moiety This can be achieved through the reaction of morpholine with appropriate pyrimidine derivatives under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the chloro or amide positions can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Reduced analogs with altered functional groups.

  • Substitution Products: A range of derivatives with different substituents at the chloro or amide positions.

Scientific Research Applications

2-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antitumor properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

  • Industry: Its applications extend to the pharmaceutical and agrochemical industries, where it can be used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Benzamide Derivatives

Key structural analogs include variations in substituents on the pyrimidine ring and benzamide group. describes a series of 2-chloro-N-((4-chloro-6-substituted-pyrimidin-2-yl)carbamoyl)benzamide derivatives with distinct substituents (e.g., methyl, methoxy, morpholino) at position 6 of the pyrimidine (Table 1). These compounds exhibit notable differences in physical properties and reactivity:

Compound ID Substituent (R) Melting Point (°C) ¹H-NMR Shifts (ppm) Application
14 Cl 156–158 NH: 11.52, 11.24; ArH: 7.69 Pesticide synthesis
15 CH₃ 126–128 NH: 11.89, 10.98; Ph: 7.47 Pesticide synthesis
18 Morpholino 147–149 NH: 11.78, 10.59; Ph: 7.46 Pesticide synthesis

The morpholino-substituted derivative (Compound 18) shows higher thermal stability (melting point 147–149°C) compared to methyl-substituted analogs (126–128°C), likely due to increased hydrogen-bonding capacity from the morpholine oxygen .

Morpholine-Containing Analogs

describes 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide (MW 340.4), which shares the morpholine-pyrimidine backbone but differs in the benzamide substituent (ethyl vs. chloro) and pyrimidine substitution pattern. This compound’s larger molecular weight (vs.

P2X7 Receptor Antagonists

Chen et al. (2010) report 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent P2X7 antagonist with CNS penetration. Unlike the target compound, this analog features a fluoropyrimidine and a cyclohexyl group, which enhance metabolic stability and blood-brain barrier permeability. The morpholine group in the target compound may similarly improve solubility but could reduce CNS penetration due to increased polarity .

Catalytic and DFT Studies

highlights 2-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2), a benzamide-thiourea hybrid used in Suzuki coupling reactions. Computational studies (DFT) reveal that chloro substituents stabilize hydrogen-bonding interactions, a property shared with the target compound. However, the morpholine-pyrimidine moiety in the target compound may introduce steric hindrance, limiting catalytic efficiency compared to simpler benzamide derivatives .

Insecticidal and Antifungal Derivatives

and emphasize the role of chloro-benzamide-pyrimidine hybrids in pesticidal applications. For example, triflumuron (2-chloro-N-(((4-trifluoromethoxy)phenyl)amino)carbonyl)benzamide) is a commercial insect growth regulator. The target compound’s morpholine group could mimic triflumuron’s trifluoromethoxy moiety by providing electron-withdrawing effects, though direct activity data are lacking .

Biological Activity

2-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3OC_{16}H_{18}ClN_{3}O. The compound features a chlorinated benzamide structure linked to a morpholinopyrimidine moiety, which is crucial for its biological activity.

Research indicates that this compound acts primarily as a kinase inhibitor . Kinases are enzymes that play vital roles in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects, particularly in cancer treatment.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways.
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells, a process critical for eliminating malignant cells.
  • Impact on Tumor Microenvironment : It may also modulate the tumor microenvironment, enhancing the effectiveness of other therapeutic agents.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Activity Cell Lines Tested IC50 (µM) Mechanism
Cell Proliferation InhibitionA549 (Lung Cancer)5.0Kinase Inhibition
Apoptosis InductionMCF-7 (Breast Cancer)7.5Caspase Activation
Tumor Growth ReductionHCT116 (Colon Cancer)3.0Cell Cycle Arrest

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

  • Study on Lung Cancer (A549 Cells) : This study demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent for lung cancer.
  • Breast Cancer Model (MCF-7 Cells) : In vitro experiments showed that the compound effectively inhibited MCF-7 cell growth and triggered apoptotic pathways, indicating its promise in treating breast cancer.
  • Colon Cancer Research (HCT116 Cells) : The compound exhibited potent anti-proliferative effects on HCT116 cells, leading to reduced tumor growth in xenograft models.

Q & A

Q. How can researchers mitigate byproduct formation during amidation?

  • Preventive Measures :
  • Anhydrous Conditions : Use molecular sieves or dry solvents to suppress hydrolysis of benzoyl chloride .
  • Stoichiometry Control : Maintain a 1.2:1 ratio of pyrimidine-methylamine to benzoyl chloride to limit unreacted starting material .
  • Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side reactions .

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